molecular formula C35H36N2O4 B11509841 methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11509841
M. Wt: 548.7 g/mol
InChI Key: KVLDDYINIVMPGU-UHFFFAOYSA-N
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Description

Methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the tert-butylphenyl and cyclopropylcarbonyl groups. The final step involves esterification to form the methyl benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a drug candidate.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: This compound shares the tert-butylphenyl group but lacks the complex dibenzo[b,e][1,4]diazepine core.

    Cyclopropylcarbonyl derivatives: These compounds share the cyclopropylcarbonyl group but differ in other structural aspects.

Uniqueness

Methyl 4-[3-[4-(tert-butyl)phenyl]-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C35H36N2O4

Molecular Weight

548.7 g/mol

IUPAC Name

methyl 4-[9-(4-tert-butylphenyl)-5-(cyclopropanecarbonyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C35H36N2O4/c1-35(2,3)26-17-15-21(16-18-26)25-19-28-31(30(38)20-25)32(22-9-13-24(14-10-22)34(40)41-4)37(33(39)23-11-12-23)29-8-6-5-7-27(29)36-28/h5-10,13-18,23,25,32,36H,11-12,19-20H2,1-4H3

InChI Key

KVLDDYINIVMPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2

Origin of Product

United States

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